1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzodiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a diazole ring. The presence of an ethyl group at the 1-position and a sulfanyl group at the 2-position, along with a carboxylic acid group at the 5-position, makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base can lead to the formation of the desired benzodiazole ring system. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: It is investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and require further investigation .
Comparison with Similar Compounds
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid can be compared with other benzodiazole derivatives, such as:
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Sulfanyl-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the ethyl group at the 1-position.
1-Ethyl-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid: Carboxylic acid group at the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-8-4-3-6(9(13)14)5-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEXTLPSHQMADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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